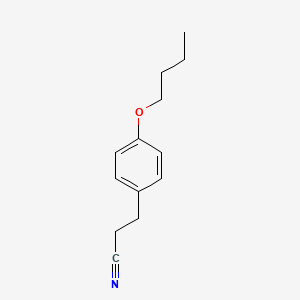
(2,4,6-Tri-tert-butylphenyl)-lambda~5~-phosphanedithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithioxo(2,4,6-tri-tert-butylphenyl)phosphorane is an organophosphorus compound characterized by the presence of a phosphorane core bonded to a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability. It is used in various chemical applications, including as a reagent in organic synthesis and as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dithioxo(2,4,6-tri-tert-butylphenyl)phosphorane typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus pentasulfide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the phosphorane compound. The general reaction scheme is as follows:
2,4,6-tri-tert-butylphenol+P2S5→Dithioxo(2,4,6-tri-tert-butylphenyl)phosphorane+by-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solvents such as toluene or xylene can help dissolve the reactants and facilitate the reaction. Purification is typically achieved through recrystallization or chromatography.
Types of Reactions:
Oxidation: Dithioxo(2,4,6-tri-tert-butylphenyl)phosphorane can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: It can be reduced to form phosphines, which are useful intermediates in various organic reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorane group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted phosphoranes
Scientific Research Applications
Dithioxo(2,4,6-tri-tert-butylphenyl)phosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme mechanisms involving phosphorus-containing substrates.
Industry: The compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of Dithioxo(2,4,6-tri-tert-butylphenyl)phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bulky tert-butyl groups provide steric protection, which can influence the compound’s reactivity. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, leading to the formation of stable phosphorus-containing products.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: A precursor in the synthesis of Dithioxo(2,4,6-tri-tert-butylphenyl)phosphorane, known for its antioxidant properties.
2,6-Di-tert-butylphenol: Another phenolic compound with similar steric hindrance, used as an antioxidant in industrial applications.
Triphenylphosphine: A widely used organophosphorus compound with different reactivity due to the absence of bulky tert-butyl groups.
Uniqueness: Dithioxo(2,4,6-tri-tert-butylphenyl)phosphorane is unique due to its combination of steric hindrance and reactivity, making it a valuable reagent in organic synthesis and coordination chemistry. The presence of the bulky tert-butyl groups distinguishes it from other phosphoranes, providing unique reactivity and stability profiles.
Properties
CAS No. |
88001-79-0 |
|---|---|
Molecular Formula |
C18H29PS2 |
Molecular Weight |
340.5 g/mol |
InChI |
InChI=1S/C18H29PS2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChI Key |
INUBJZRXYDYRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=S)=S)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


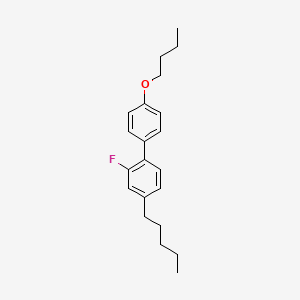
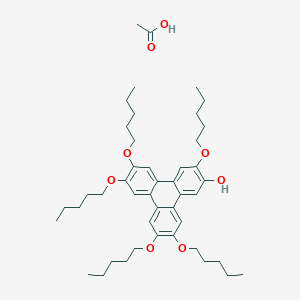
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)
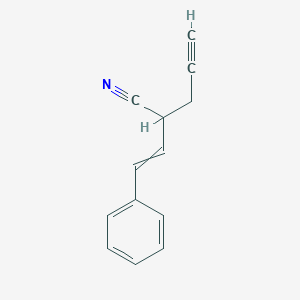
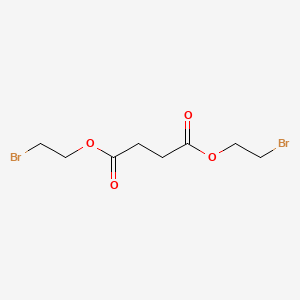
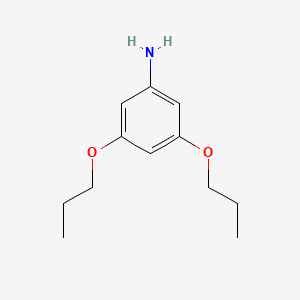
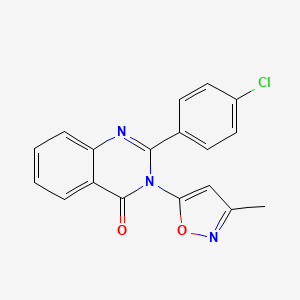
![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)

![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
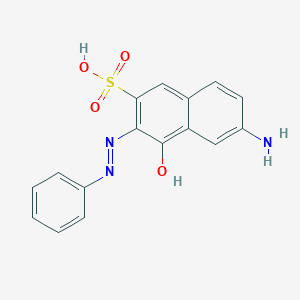
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
